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molecular formula C13H12O2 B123662 2-(Benzyloxy)phenol CAS No. 6272-38-4

2-(Benzyloxy)phenol

Cat. No. B123662
M. Wt: 200.23 g/mol
InChI Key: CCZCXFHJMKINPE-UHFFFAOYSA-N
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Patent
US09446059B2

Procedure details

A solution of 2-(benzyloxy)phenol (63.7 ml, 364 mmol) in MeOH (1050 ml) was cooled to −10° C. and sodium iodide (54.5 g, 364 mmol) and sodium hydroxide (382 ml, 764 mmol) were added (NaOH over 5 min, temp to 10° C. and dark solution with NaOH addition). Cooled back to <5° C. and added sodium hypochlorite (247 ml, 400 mmol) dropwise, keeping the temperature at <5° C. After 10 min, removed 500 mL MeOH by rotary evaporation, then added MTBE (730 mL) and 2 N HCl (909 ml, 1818 mmol), washed with 1 N Na2S2O3 (130 mL×3; lighter each time) and brine (64 mL), dried (Na2SO4), conc, and flushed with cyclohexane (100 mL) to a crude yellow solid. Added cyclohexane (130 mL), heated to 55° C. (yellow solution), then cooled slowly, seeding at 45° C. (˜50 mg-solution) and 40° C. (˜50 mg, slurry developed). Continued cooling to room temperature (˜20-25° C.) and stirred vigorously overnight. Filtered, washing with cyclohexane (64 mL), giving crop 1 material (69.93 g, 59%, very pure by 1H NMR, slightly off-white solid). Concentrated the mother liquors to ˜70 mL, seeded, aged 1 h, and sticky dark material was precipitating with product. Added MTBE (7 mL), sonicated (good for color dissolution), stirred 20 min, and filtered. Washed with 10% MTBE/cyclohexane (32 mL), giving crop 2 material (4.65 g, some small impurities by 1H NMR). Overall, isolated 2-(benzyloxy)-4-iodophenol (74.6 g, 229 mmol, 62.9% yield). 1H NMR (501 MHz, DMSO-d6) δ 9.33 (s, 1H), 7.49-7.42 (m, 2H), 7.42-7.35 (m, 2H), 7.35-7.29 (m, 1H), 7.24 (d, J=2.0 Hz, 1H), 7.09 (dd, J=8.3, 2.1 Hz, 1H), 6.64 (d, J=8.3 Hz, 1H), 5.09 (s, 2H).
Name
Quantity
909 mL
Type
reactant
Reaction Step One
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
730 mL
Type
solvent
Reaction Step One
Quantity
63.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
1050 mL
Type
solvent
Reaction Step Two
Quantity
54.5 g
Type
reactant
Reaction Step Three
Quantity
382 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
247 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[I-:16].[Na+].[OH-].[Na+].Cl[O-].[Na+].Cl>CO.[O-]S([O-])(=S)=O.[Na+].[Na+].CC(OC)(C)C>[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([I:16])[CH:12]=[CH:11][C:10]=1[OH:15])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4,5.6,9.10.11|

Inputs

Step One
Name
Quantity
909 mL
Type
reactant
Smiles
Cl
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
solvent
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Name
Quantity
730 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
63.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)O
Name
Quantity
1050 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
54.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
382 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
247 mL
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred vigorously overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled back to <5° C.
CUSTOM
Type
CUSTOM
Details
at <5° C
CUSTOM
Type
CUSTOM
Details
removed 500 mL MeOH
CUSTOM
Type
CUSTOM
Details
by rotary evaporation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
lighter each time) and brine (64 mL), dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
conc, and flushed with cyclohexane (100 mL) to a crude yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
cooled slowly
CUSTOM
Type
CUSTOM
Details
seeding at 45° C.
CUSTOM
Type
CUSTOM
Details
(˜50 mg-solution) and 40° C. (˜50 mg, slurry developed)
TEMPERATURE
Type
TEMPERATURE
Details
Continued cooling to room temperature (˜20-25° C.)
FILTRATION
Type
FILTRATION
Details
Filtered
WASH
Type
WASH
Details
washing with cyclohexane (64 mL)
CUSTOM
Type
CUSTOM
Details
giving crop 1 material (69.93 g, 59%
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated the mother liquors to ˜70 mL
WAIT
Type
WAIT
Details
aged 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
sticky dark material was precipitating with product
CUSTOM
Type
CUSTOM
Details
Added MTBE (7 mL), sonicated
DISSOLUTION
Type
DISSOLUTION
Details
(good for color dissolution)
STIRRING
Type
STIRRING
Details
stirred 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
Washed with 10% MTBE/cyclohexane (32 mL)
CUSTOM
Type
CUSTOM
Details
giving crop 2 material (4.65 g

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)I)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 229 mmol
AMOUNT: MASS 74.6 g
YIELD: PERCENTYIELD 62.9%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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